molecular formula C14H11FO6S B2601766 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid CAS No. 1992996-53-8

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid

Cat. No.: B2601766
CAS No.: 1992996-53-8
M. Wt: 326.29
InChI Key: MXOIXYDTJADVLZ-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorophenylsulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorophenol and 3-methoxybenzoic acid.

    Sulfonylation: 4-Fluorophenol is sulfonylated using a sulfonyl chloride reagent, such as chlorosulfonic acid, under acidic conditions to form 4-fluorophenylsulfonyl chloride.

    Esterification: The 4-fluorophenylsulfonyl chloride is then reacted with 3-methoxybenzoic acid in the presence of a base, such as pyridine, to form the desired ester, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenylsulfonic acid and 3-methoxybenzoic acid.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: 4-Fluorophenylsulfonic acid and 3-methoxybenzoic acid.

    Substitution: Products depend on the nucleophile used, such as 4-{[(4-Aminophenyl)sulfonyl]oxy}-3-methoxybenzoic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with active sites, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid
  • 4-{[(4-Bromophenyl)sulfonyl]oxy}-3-methoxybenzoic acid
  • 4-{[(4-Methylphenyl)sulfonyl]oxy}-3-methoxybenzoic acid

Uniqueness

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyloxy-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOIXYDTJADVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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